(4S)-4-Mercapto-L-proline chloride

Description

Contextual Significance of 4-Substituted Proline Derivatives as Chiral Scaffolds

Proline and its derivatives are distinguished among the 20 proteinogenic amino acids by their cyclic structure, which imposes significant conformational constraints on peptide chains. acs.org This inherent rigidity makes them invaluable tools in the design of peptides and peptidomimetics with well-defined three-dimensional structures. The introduction of substituents at the 4-position of the proline ring further refines these conformational preferences, offering a powerful strategy to modulate the biological activity and physical properties of peptides. nih.gov

4-substituted proline derivatives serve as chiral scaffolds, providing a rigid framework upon which complex molecular architectures can be built. nih.gov This approach has been successfully employed in the synthesis of various biologically active molecules, including antiviral agents. nih.gov The ability to control the stereochemistry at the 4-position allows for the precise spatial arrangement of functional groups, which is often critical for molecular recognition and biological function. acs.orgnih.gov The development of catalytic and enantioselective methods to access these scaffolds is an active area of research, aiming to provide efficient pathways to these valuable building blocks. nih.gov

Stereochemical Importance of (4S) Configuration in Proline Analogs

For instance, in the case of 4-fluoroproline, the (4S) diastereomer has been shown to favor a cis conformation of the preceding peptide bond. mdpi.com This level of stereochemical control is crucial in the design of peptidomimetics that aim to mimic or stabilize specific secondary structures, such as β-turns or polyproline helices. nih.gov The distinct conformational preferences imparted by the (4S) configuration can lead to significant differences in biological activity compared to the (4R) counterpart. nih.govmdpi.com Research has demonstrated that stereospecific substitution at the γ-carbon (C4) of proline can be exploited to alter protein conformation and function. nih.gov

Overview of Research Trajectories for Thiols within Amino Acid and Peptide Chemistry

The thiol group (-SH) of cysteine is one of the most reactive functional groups found in proteins, playing a critical role in catalysis, metal binding, and the formation of disulfide bonds. nih.gov The unique chemistry of thiols has led to their extensive use in chemical biology for protein modification and bioconjugation. frontiersin.orgacs.org

The incorporation of thiol groups into unnatural amino acids, such as 4-mercaptoproline, expands the repertoire of chemical tools available for peptide and protein engineering. nih.govnih.gov Research in this area has focused on several key trajectories:

Native Chemical Ligation (NCL): Thiol-containing amino acids are central to NCL, a powerful method for the chemical synthesis of large peptides and proteins. nih.gov While cysteine is the canonical N-terminal residue for NCL, researchers have explored other thiol-containing amino acids to expand the scope and efficiency of this ligation chemistry. nih.gov

Bioconjugation and Labeling: The nucleophilicity of the thiol group makes it an excellent handle for the site-specific attachment of probes, tags, and other molecules to peptides and proteins. frontiersin.orgacs.org This has been widely used for introducing fluorescent dyes, affinity labels, and drug molecules. acs.org

Modulation of Peptide Structure and Function: The introduction of a thiol group can influence the local chemical environment and conformational properties of a peptide. nih.gov For example, the thiol group in 4-mercaptoproline can be readily modified through alkylation or oxidation, providing a switch to modulate peptide structure and function. nih.gov

Thiol-Ene and Thiol-Yne "Click" Chemistry: These highly efficient and specific reactions have emerged as powerful tools for peptide modification and the synthesis of complex peptide architectures. frontiersin.org The thiol group serves as a key reactant in these bioorthogonal reactions.

The development of synthetic methods to introduce thiol groups into various amino acid scaffolds, including proline, is crucial for advancing these research areas. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8ClNOS |

|---|---|

Molecular Weight |

165.64 g/mol |

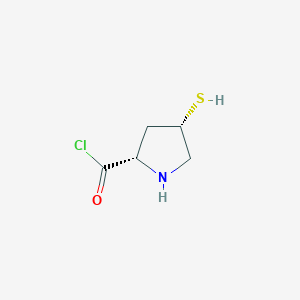

IUPAC Name |

(2S,4S)-4-sulfanylpyrrolidine-2-carbonyl chloride |

InChI |

InChI=1S/C5H8ClNOS/c6-5(8)4-1-3(9)2-7-4/h3-4,7,9H,1-2H2/t3-,4-/m0/s1 |

InChI Key |

STBLEHLOOWKTSU-IMJSIDKUSA-N |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)Cl)S |

Canonical SMILES |

C1C(CNC1C(=O)Cl)S |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the characterization of (4S)-4-Mercapto-L-proline chloride, offering detailed insights into its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the molecular structure can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of L-proline, a closely related parent compound, shows characteristic signals for the protons on the pyrrolidine (B122466) ring. bmrb.ioresearchgate.netspectrabase.com In this compound, the introduction of the mercapto group at the C4 position would lead to distinct changes in the chemical shifts and coupling patterns of the neighboring protons. Specifically, the proton attached to C4 would exhibit a downfield shift due to the electronegativity of the sulfur atom. The protons at C2, C3, and C5 would also experience shifts in their resonance frequencies, providing crucial information about the cis or trans relationship with the mercapto group. Data for similar proline derivatives, such as 4-fluoro-L-proline, show distinct signals for rotamers, which are different conformations of the molecule. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For L-proline, distinct peaks are observed for each of the five carbon atoms. hmdb.cachemicalbook.com The introduction of the mercapto group in this compound would cause a significant downfield shift for the C4 carbon and would also influence the chemical shifts of the adjacent C3 and C5 carbons, confirming the position of substitution.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom in the pyrrolidine ring.

Below is a representative table of expected NMR data based on the analysis of L-proline and its derivatives.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | ~4.1 | ~61 |

| C3 | ~2.0-2.3 | ~30 |

| C4 | ~3.5 | ~45 |

| C5 | ~3.3 | ~47 |

| COOH | ~12-13 | ~175 |

| NH | ~9-10 | - |

| SH | ~1.5-2.0 | - |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, secondary amine, and thiol groups. For comparison, the IR spectrum of L-proline shows characteristic peaks for the stretching vibrations of P-Oa, W=Od, W-Ob-W, and W-Oc-W at 1082 cm⁻¹, 988 cm⁻¹, 896 cm⁻¹, and 805 cm⁻¹, respectively. researchgate.net In a related compound, di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate, IR peaks are observed at 2976, 1736, 1701, 1395, 1366, 1151, 1117, and 1070 cm⁻¹. nih.gov

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |

| N-H stretch (Amine salt) | 3200-2800 |

| C=O stretch (Carboxylic Acid) | 1730-1700 |

| S-H stretch (Thiol) | 2600-2550 (weak) |

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and non-volatile molecules like amino acids and their derivatives. americanlaboratory.comnih.govresearchgate.net ESI-MS of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high-resolution mass spectrum would provide the exact mass of the molecule, which can be used to confirm its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by showing the loss of specific functional groups, such as the carboxylic acid or the thiol group.

| Ion | Expected m/z |

| [M+H]⁺ | 184.04 |

| [M-H₂O+H]⁺ | 166.03 |

| [M-COOH+H]⁺ | 139.04 |

Crystallographic Analysis

Crystallographic analysis provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful technique that can determine the precise arrangement of atoms in a crystal. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed three-dimensional model of the molecule can be generated. For this compound, this analysis would confirm the (4S) stereochemistry at the C4 position and the (L) or (2S) configuration at the C2 position. It would also provide precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecular geometry. Studies on L-proline have shown that it crystallizes in its zwitterionic form. nih.gov

Investigation of Intermolecular Interactions and Crystal Packing Architectures

The crystal structure of this compound would also reveal the network of intermolecular interactions that stabilize the crystal lattice. These interactions typically include hydrogen bonds involving the carboxylic acid, the secondary amine, and the thiol group, as well as van der Waals forces. In the crystal structure of L-proline, molecules are linked via N—H⋯O hydrogen bonds, forming a two-dimensional network. nih.gov The presence of the thiol group in this compound introduces the possibility of S-H···O or S-H···N hydrogen bonds, which would further influence the crystal packing. Understanding these interactions is crucial for comprehending the physical properties of the compound, such as its melting point and solubility.

Chiral Analysis and Enantiomeric Excess Determination

Ensuring the enantiomeric purity of this compound is critical, as the biological and chemical properties of stereoisomers can differ significantly. The determination of enantiomeric excess (e.e.) is achieved through various sophisticated analytical methodologies that can distinguish between the (4S)-L-enantiomer and its potential stereoisomeric impurities.

Chromatographic techniques are foundational for the separation and quantification of enantiomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are powerful tools for the chiral analysis of proline derivatives. researchgate.netamericanlaboratory.comnih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For proline derivatives, polysaccharide-based CSPs, such as Chiralpak columns, have proven effective. researchgate.netresearchgate.net Due to the lack of a strong chromophore in proline, derivatization is often necessary to enable UV or fluorescence detection. researchgate.net Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) are used to tag the amino acid, rendering it detectable and often enhancing chiral recognition on the CSP. researchgate.netresearchgate.net

Gas Chromatography (GC): GC offers high resolution and sensitivity for chiral analysis but requires the analyte to be volatile and thermally stable. sigmaaldrich.com For non-volatile amino acids like (4S)-4-Mercapto-L-proline, a two-step derivatization process is essential. The carboxyl group is typically esterified (e.g., with methanolic HCl), and the amino and mercapto groups are acylated (e.g., with trifluoroacetic anhydride (B1165640) or heptafluorobutyl chloroformate) to create a volatile derivative. sigmaaldrich.comnih.govsigmaaldrich.com The separation is then performed on a GC column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative like Chirasil-L-Val. nih.gov

Capillary Electrophoresis (CE): CE provides high-efficiency separations with minimal sample consumption. nih.gov In chiral CE, a chiral selector is added to the background electrolyte (BGE). acs.orgacs.org For the separation of sulfur-containing amino acids and proline derivatives, macrocyclic antibiotics like vancomycin (B549263) and cyclodextrins have been successfully employed as chiral selectors. nih.govacs.orgnih.gov The differential interaction of the enantiomers with the chiral selector as they migrate through the capillary under an electric field results in their separation.

Interactive Table 1: Chromatographic Methods for Chiral Analysis of Proline Derivatives

| Technique | Chiral Stationary Phase (CSP) / Selector | Common Derivatization Reagents | Principle of Separation | References |

|---|---|---|---|---|

| HPLC | Polysaccharide-based (e.g., Chiralpak AD-H, CHIRALPAK-IA) | FMOC-Cl, NBD-Cl | Diastereomeric interactions with the CSP lead to differential retention times of the derivatized enantiomers. | researchgate.net, researchgate.net, researchgate.net |

| GC | Cyclodextrin-based (e.g., CHIRALDEX G-TA, Chirasil-L-Val) | Heptafluorobutyl chloroformate, Trifluoroacetic Anhydride | Volatilized derivatives of enantiomers show different partitioning behavior with the CSP. | nih.gov, sigmaaldrich.com, sigmaaldrich.com |

| CE | Vancomycin, Sulfated Cyclodextrins (in buffer) | 6-aminoquinolyl-N-hydroxysuccinimidoyl carbamate (B1207046) (AQC) | Differential complexation between the enantiomers and the chiral selector in the buffer causes different electrophoretic mobilities. | acs.org, acs.org, nih.gov |

Mass spectrometry (MS) has emerged as a powerful tool for rapid and sensitive chiral analysis, often coupled with a separation technique (LC-MS, GC-MS) or used as a standalone method.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the chiral separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov An LC-MS/MS method using a chiral column (e.g., Phenomenex Lux 5u Cellulose-1) can be used for the specific quantification of proline enantiomers in complex matrices. nih.gov The use of a stable isotope-labeled internal standard, such as L-proline-13C5,15N, ensures high accuracy and precision. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions in the gas phase based on their size, shape, and charge. Chiral recognition can be achieved by observing the different drift times of diastereomeric complexes. Studies on proline clusters have shown that ion mobility can delineate preferences for homochiral or heterochiral assemblies. nih.gov More advanced methods like differential ion mobility mass spectrometry (DMS-MS) have shown potential for the rapid, metal-ion-free chiral analysis of small molecules like proline, allowing for accurate quantification of enantiomeric excess. researchgate.net

Kinetic Resolution-ESI-MS: Another approach involves the kinetic resolution of a racemic mixture using a chiral reagent, followed by analysis with electrospray ionization-mass spectrometry (ESI-MS). By using pseudo-enantiomeric, mass-tagged derivatizing agents (e.g., derivatives of Marfey's reagent), four products with two distinct mass-to-charge (m/z) ratios are formed. The ratio of the intensities of these two mass signals directly correlates with the enantiomeric excess of the original analyte, enabling rapid determination. americanlaboratory.com

Interactive Table 2: Mass Spectrometry Approaches for Chiral Analysis of Proline

| Method | Principle | Key Research Findings | References |

|---|---|---|---|

| LC-MS/MS | Combines chiral HPLC separation with specific detection by tandem mass spectrometry. | A robust and reproducible method for quantifying proline in biological samples with high specificity and accuracy. | nih.gov |

| Ion Mobility-MS (IM-MS) | Gas-phase separation of ions based on their collision cross-section. Chiral distinction is possible for diastereomeric complexes. | Can be used to study the chiral preferences of proline clusters and quantify enantiomeric excess without the need for metal-ion adduction. | nih.gov, researchgate.net |

| Kinetic Resolution-ESI-MS | Derivatization with mass-tagged pseudo-enantiomeric reagents followed by ESI-MS analysis. | Enables high-throughput determination of enantiomeric excess in approximately 2 minutes per sample by analyzing the ratio of product ion intensities. | americanlaboratory.com |

Advanced spectroscopic methods that rely on the differential interaction of chiral molecules with polarized light provide invaluable information on the absolute configuration and solution-phase conformation of molecules like (4S)-4-Mercapto-L-proline.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the secondary structure of peptides and proteins. A study involving the incorporation of (2S,4R)-4-mercaptoproline—the same stereochemistry as the title compound—into β-hairpin peptides utilized CD spectroscopy to analyze the resulting structures. nsf.gov The analysis of the Trp-Trp exciton (B1674681) coupling band around 228 nm in the CD spectrum provided a quantitative measure of the degree of β-hairpin structure, demonstrating the utility of this technique in assessing the structural impact of mercaptoproline incorporation. nsf.gov

Vibrational Optical Activity (VOA): VOA encompasses two techniques, Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), which provide detailed information about the stereochemistry and conformational landscape of chiral molecules in solution. rsc.orgrsc.org

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized light in the infrared region. It provides a rich fingerprint of the molecule's three-dimensional structure. rsc.org

Raman Optical Activity (ROA): ROA measures a small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. nih.govuantwerpen.be ROA spectra are highly sensitive to molecular conformation. Studies on proline-containing peptides have demonstrated that ROA can characterize specific helical conformations, such as the poly(L-proline) II (PPII) helix, in aqueous solution. nih.gov

For a molecule like this compound, VOA techniques, in conjunction with quantum chemical calculations, can be used to unambiguously determine its absolute configuration by comparing the experimental spectrum with the calculated spectra for the possible enantiomers. rsc.org

Interactive Table 3: Advanced Optical Spectroscopy for Stereochemical Characterization

| Technique | Information Obtained | Application to Proline Derivatives | References |

|---|---|---|---|

| Circular Dichroism (CD) | Secondary structure, folding, and conformational changes. | Used to quantify the β-hairpin structure in peptides containing (2S,4R)-4-mercaptoproline. | nsf.gov |

| Vibrational Circular Dichroism (VCD) | Absolute configuration and conformation in solution. | A powerful method for the absolute configuration determination of chiral natural products by comparing experimental and calculated spectra. | rsc.org, rsc.org |

| Raman Optical Activity (ROA) | Absolute configuration and detailed solution conformation. | Confirmed the poly(L-proline) II (PPII) helical conformation in alanine (B10760859) peptides and is used to study the conformation of complex molecules. | nih.gov, uantwerpen.be |

Conformational Analysis and Stereoelectronic Effects in 4s 4 Mercapto L Proline Chloride

Proline Pyrrolidine (B122466) Ring Pucker Conformations (Cγ-exo vs. Cγ-endo)

The five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered conformations, known as Cγ-exo and Cγ-endo. nih.govnih.gov This nomenclature is based on the position of the Cγ carbon relative to the plane formed by the other four ring atoms. In the Cγ-exo pucker, the Cγ atom is puckered away from the proline's own carbonyl group, often referred to as the "up" pucker. nih.gov Conversely, in the Cγ-endo pucker, the Cγ atom is puckered towards the carbonyl group, also known as the "down" pucker. nih.gov

The interconversion between these two puckered states is rapid, with an activation barrier of approximately 2-5 kcal/mol, occurring on a picosecond timescale at room temperature. nih.gov The preferred ring pucker has a direct influence on the main chain torsion angles (φ and ψ). The Cγ-exo pucker is associated with more compact backbone conformations, such as the polyproline II (PPII) helix and α-helix. nih.govnih.gov In contrast, the Cγ-endo pucker favors more extended conformations and is particularly associated with the δ conformation (φ, ψ ≈ -90°, 0°), which is found at the i+2 position of β-turns. nih.gov

Influence of 4-Substitution on Ring Conformation and Flexibility

The introduction of a substituent at the 4-position of the proline ring significantly influences the equilibrium between the Cγ-exo and Cγ-endo conformations. nih.govnih.govnih.gov The nature of the substituent, its stereochemistry (4R or 4S), and its electronic properties (electron-donating or electron-withdrawing) are critical determinants of the preferred ring pucker. nih.govnih.gov

Steric Contributions to Conformational Preferences

Steric hindrance between the 4-substituent and other parts of the proline residue or the peptide backbone can play a significant role in determining the ring's conformation. For sterically demanding and/or non-electron-withdrawing substituents, there is a general preference for an anti relationship over a gauche conformation to minimize steric clashes. nih.gov In the case of (4S)-4-Mercapto-L-proline, the thiol group (SH) is considered a non-electron-withdrawing and sterically demanding substituent. nih.gov This steric bulk favors a Cγ-exo ring pucker. nih.gov This is in contrast to its 4R counterpart, (4R)-4-Mercapto-L-proline, which favors a Cγ-endo ring pucker due to steric interactions. nih.gov

| Compound | Preferred Ring Pucker | Primary Influencing Factor |

| (4S)-4-Mercapto-L-proline | Cγ-exo | Steric hindrance |

| (4R)-4-Mercapto-L-proline | Cγ-endo | Steric hindrance |

| (4S)-4-Fluoroproline | Cγ-endo | Stereoelectronic (gauche effect) |

| (4R)-4-Fluoroproline | Cγ-exo | Stereoelectronic (gauche effect) |

Stereoelectronic Effects and n→π* Interactions

Stereoelectronic effects, which involve the interaction of electron orbitals, also play a crucial role in dictating the conformational preferences of 4-substituted prolines. A key interaction is the n→π* interaction, which occurs between the lone pair of electrons (n) of the carbonyl oxygen of residue i and the antibonding orbital (π*) of the carbonyl group of the subsequent residue (i+1). nih.gov This interaction stabilizes the trans amide bond and is strongest when the proline residue adopts a Cγ-exo ring pucker. nih.gov

For 4-substituted prolines with electron-withdrawing groups, such as fluorine, hyperconjugative effects become dominant. nih.gov For instance, in (4S)-fluoroproline, a gauche relationship between the amide and the electron-withdrawing fluorine substituent is stabilized, leading to a strong preference for the Cγ-endo ring pucker. nih.govresearchgate.net Conversely, in (4R)-fluoroproline, the same gauche effect leads to a preference for the Cγ-exo pucker. nih.govresearchgate.net

However, for substituents that are not strongly electron-withdrawing, like the mercapto group, steric effects tend to outweigh these stereoelectronic contributions. nih.gov Therefore, for (4S)-4-Mercapto-L-proline, the steric preference for the substituent to be in a pseudo-equatorial position to avoid clashes drives the ring towards the Cγ-exo conformation. nih.gov

Impact on Peptide Backbone Conformation and Amide Cis-Trans Isomerism

The conformational preference of the proline ring pucker is intrinsically linked to the isomerization of the preceding peptide bond (the ω torsion angle), which can exist in either a cis or trans conformation. nih.govnih.gov The energy barrier for cis-trans isomerization is significantly higher than for ring pucker interconversion, around 20 kcal/mol, making it a much slower process. nih.gov

| Proline Ring Pucker | Associated Amide Conformation | Effect on Peptide Backbone |

| Cγ-exo | trans | Promotes extended or PPII-like conformations |

| Cγ-endo | cis | Favors β-turns (specifically type VI) |

Conformational Analysis in Different Solvation Environments

The surrounding solvent environment can influence the conformational preferences of proline and its derivatives. nih.govbiorxiv.org Solvation can affect the relative energies of the Cγ-exo and Cγ-endo puckers and the cis-trans amide bond equilibrium. biorxiv.org For example, aqueous environments are known to stabilize the polyproline II (PPII) helix, a conformation favored by the trans amide bond and often associated with the Cγ-exo pucker. nih.govnih.gov

While specific experimental data on (4S)-4-Mercapto-L-proline chloride in various solvents is limited in the provided search results, general principles suggest that polar solvents would likely stabilize conformations that allow for greater solvent exposure and hydrogen bonding. In the case of the mercapto group, its ability to act as a weak hydrogen bond donor could lead to specific interactions with protic solvents, potentially influencing the ring pucker equilibrium.

Chemical Reactivity and Functional Derivatization Strategies

Thiol Group Reactivity and Functionalization

The sulfhydryl (thiol) group is one of the most reactive functional groups found in proteins and other biomolecules. nih.gov Its reactivity is characterized by its strong nucleophilicity and its susceptibility to oxidation. nih.govnih.gov These properties are harnessed to functionalize (4S)-4-Mercapto-L-proline, enabling its use in a wide array of applications from peptide synthesis to bioconjugation.

The thiol group of (4S)-4-Mercapto-L-proline readily participates in two fundamental reactions: disulfide bond formation and thioether alkylation.

Disulfide Formation: Thiols can be oxidized under mild conditions to form disulfide bonds (-S-S-). This reversible reaction is a common post-translational modification in proteins, crucial for structural stabilization. nih.gov The thiol group of mercaptoproline can react with another thiol-containing molecule (including another molecule of itself) in the presence of a mild oxidant (e.g., oxygen, hydrogen peroxide) or via thiol-disulfide exchange to form a disulfide-linked dimer or conjugate. This reactivity is critical for creating cross-linked peptides or attaching the proline analog to other molecules in a reversible manner. nih.gov

Thioether Formation: As a potent nucleophile, the thiolate anion (RS⁻), formed by the deprotonation of the thiol group, readily reacts with electrophiles such as alkyl halides or other substrates with good leaving groups in an SN2 reaction to form stable thioethers (R-S-R'). nih.gov This robust C-S bond formation is a cornerstone of synthetic chemistry. For instance, the propargyl thioether of 4-thiolphenylalanine has been synthesized via alkylation, demonstrating a method applicable to mercaptoproline for introducing bioorthogonal handles like alkynes. nih.govrsc.org

| Reaction Type | Reactants | Product | Bond Formed | Key Features |

| Disulfide Formation | 2 x R-SH (Thiol) + [O] | R-S-S-R (Disulfide) | Disulfide (-S-S-) | Reversible, important for protein structure |

| Thioether Formation | R-SH (Thiol) + R'-X (e.g., Alkyl Halide) | R-S-R' (Thioether) | Thioether (-S-) | Stable C-S bond, versatile for modification |

Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. The thiol group is an excellent handle for such reactions due to its unique reactivity. nih.gov One of the most prominent examples is the maleimide-thiol addition, a type of "click" reaction. rsc.orgresearchgate.net

This reaction involves the rapid and specific Michael-type addition of a thiol to the double bond of a maleimide (B117702) ring. nih.gov The reaction proceeds under mild, often physiological, conditions (pH ~7) and forms a stable covalent thiosuccinimide adduct. rsc.orgresearchgate.netnih.gov Its high efficiency, selectivity, and favorable kinetics have made it a widely used tool for:

Bioconjugation: Attaching proteins, peptides, or other biomolecules to surfaces, nanoparticles, or drug molecules. nih.govnih.gov

Peptide Modification: Introducing probes, labels, or other functionalities into peptides containing mercaptoproline. nih.gov

Material Science: Functionalizing surfaces and creating advanced materials. digitellinc.comscbt.com

The choice of solvent and initiator can influence the reaction mechanism and kinetics, allowing for fine-tuning of the conjugation process. rsc.org The stability of the resulting thioether linkage makes this method particularly robust for creating well-defined molecular constructs. digitellinc.com

| Parameter | Description |

| Reaction | Maleimide-Thiol Michael Addition |

| Reactants | Thiol (from Mercaptoproline), Maleimide |

| Product | Thiosuccinimide Adduct |

| Key Advantages | High specificity, rapid kinetics, mild reaction conditions, no by-products. nih.gov |

| Applications | Bioconjugation, protein labeling, drug delivery systems, materials science. nih.govnih.govscbt.com |

Functional Group Interconversions on the Proline Scaffold

Functional group interconversion is the process of converting one functional group into another through chemical reactions such as oxidation, reduction, or substitution. fiveable.meimperial.ac.uk This strategy is fundamental to organic synthesis, enabling the creation of complex molecules from simpler precursors. solubilityofthings.comslideshare.net

Starting with (4S)-4-Mercapto-L-proline, the thiol group itself can be the site of interconversion. For example, oxidation of the thiol can yield progressively higher oxidation states, such as sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and ultimately sulfonic acid (R-SO₃H). Each of these functional groups possesses distinct chemical properties, altering the acidity, polarity, and reactivity of the proline analog.

Furthermore, a "proline editing" approach, demonstrated effectively with hydroxyproline (B1673980), can be conceptually applied to mercaptoproline. nih.gov In this strategy, a proline analog is incorporated into a peptide, and its unique functional group is then chemically modified on the solid phase. nih.gov This allows for the stereospecific conversion of the initial analog into a vast library of other functionalized prolines via reactions like:

Alkylation: To introduce a variety of side chains at the sulfur atom.

Oxidation: To access different sulfur oxidation states.

Conjugation: To attach other molecular entities via the thiol handle.

This approach bypasses the need to synthesize each unique proline analog individually, offering a practical and efficient route to structural diversity. nih.gov

Development of Diverse Functionalized Proline Analogs from (4S)-4-Mercapto-L-proline Chloride

Proline and its functionalized derivatives are integral components of many natural products and pharmaceuticals and are widely used as organocatalysts. mdpi.comorganic-chemistry.org The development of novel proline analogs is driven by the need to fine-tune molecular conformation, introduce new functionalities, and create compounds with specific biological or chemical properties.

This compound is an excellent starting material for generating a diverse range of proline analogs. The nucleophilic thiol group serves as a versatile anchor point for introducing a wide array of substituents. By leveraging the reactivity described previously, a multitude of derivatives can be synthesized. For example, a study on N-(mercaptoacyl)-4-substituted-(S)-prolines demonstrated the synthesis and evaluation of these compounds as potent enzyme inhibitors. nih.gov

The synthesis of numerous 4-substituted proline derivatives, including those with halogens, ethers, and other reactive handles, has been reported, often starting from hydroxyproline. nih.govnih.gov A similar synthetic logic can be applied to mercaptoproline. The thiol group can be derivatized to install:

Probes for Spectroscopy: Attaching fluorescent or NMR-active tags.

Bioorthogonal Handles: Introducing alkynes, azides, or other groups for click chemistry. nih.govnih.gov

Pharmacophores: Incorporating groups known to interact with biological targets.

The ability to generate a library of diverse analogs from a single, versatile precursor like this compound is highly valuable for drug discovery, materials science, and catalysis. mdpi.comorganic-chemistry.org

Applications in Chemical Biology and Organic Synthesis

Peptide and Protein Engineering

The incorporation of (4S)-4-Mercapto-L-proline into peptides offers a powerful strategy for introducing structural constraints and new functionalities. This has proven particularly valuable in the design of peptides with enhanced stability, specific conformations, and novel binding properties.

(4S)-4-Mercapto-L-proline serves as a valuable non-proteinogenic amino acid in the solid-phase synthesis of peptides. Its rigid structure, a consequence of the pyrrolidine (B122466) ring, helps to pre-organize the peptide backbone, which can be advantageous in mimicking specific secondary structures. The thiol group provides a versatile handle for a variety of chemical modifications, allowing for the creation of peptidomimetics with tailored properties.

One notable application is in the synthesis of "stapled" peptides. These are peptides that are conformationally locked into a specific structure, often an alpha-helix or a beta-hairpin, by a chemical brace. The incorporation of (4S)-4-Mercapto-L-proline allows for the formation of such staples. For instance, it has been used to create stapled beta-hairpins, which exhibit a high degree of structure in aqueous solution, excellent resistance to degradation by proteases, and the ability to penetrate cells. This makes them promising scaffolds for developing new therapeutic agents that can target intracellular protein-protein interactions.

The synthesis of peptides containing (4S)-4-Mercapto-L-proline can be achieved through established solid-phase peptide synthesis (SPPS) protocols. The mercapto group is typically protected during synthesis to prevent unwanted side reactions and is deprotected at the appropriate stage for further modification or for its intended function in the final peptide.

Native Chemical Ligation (NCL) is a powerful technique for the total chemical synthesis of large peptides and proteins. It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue to form a native peptide bond at the ligation site. While highly effective, the requirement for an N-terminal cysteine can be a limitation.

(4S)-4-Mercapto-L-proline has been explored as a surrogate for N-terminal cysteine in NCL, enabling ligation at proline residues. The presence of the thiol group on the proline ring allows for the key transthioesterification and subsequent S-to-N acyl shift that forms the amide bond. However, NCL reactions involving mercaptoproline can be challenging. The S→N acyl transfer step is often slow, leading to the accumulation of the S-acyl intermediate and incomplete reaction.

Recent research has focused on overcoming these challenges. It has been found that the use of certain additives, such as high concentrations of imidazole, can act as a general acid/base catalyst and significantly improve the efficiency of NCL with mercaptoproline. Computational studies have provided insights into the reaction mechanism, suggesting that the energy barrier for the desired S→N acyl transfer can be overcome with appropriate catalytic assistance.

Following successful ligation, the mercapto group can be removed through a desulfurization reaction to yield the native proline residue. This two-step process of ligation followed by desulfurization expands the scope of NCL to include ligation at proline sites, which are common in many proteins.

Table 1: Key Findings in the Application of (4S)-4-Mercapto-L-proline in NCL

| Finding | Significance |

| (4S)-4-Mercapto-L-proline can be used as an N-terminal residue in NCL to ligate at proline sites. | Expands the utility of NCL beyond cysteine ligation points. |

| The S→N acyl transfer step in mercaptoproline NCL can be slow. | Presents a challenge for efficient peptide and protein synthesis. |

| Imidazole can be used as a catalyst to improve reaction efficiency. | Provides a practical solution to overcome the slow reaction kinetics. |

| Desulfurization of the mercaptoproline residue post-ligation yields a native proline. | Allows for the seamless incorporation of proline at the ligation junction. |

The unique stereochemistry of (4S)-4-Mercapto-L-proline makes it an excellent tool for creating peptides with well-defined three-dimensional structures. When incorporated into a peptide chain, it can induce specific turns and kinks, leading to conformationally constrained peptides. This is particularly useful in the design of peptides that mimic the structure of a protein's binding site, a key strategy in drug discovery.

The use of (4S)-4-Mercapto-L-proline in stapled beta-hairpins is a prime example of its application in creating structured amino acid mimetics. These stapled peptides not only have a defined secondary structure but also exhibit improved biological properties such as enhanced stability and cell permeability. The ability to create such structured peptides opens up new avenues for targeting challenging disease targets.

Furthermore, the thiol group of (4S)-4-Mercapto-L-proline can be used as an anchor point for attaching other molecules, such as fluorescent probes or drug payloads, to the peptide scaffold. This versatility further enhances its utility in the development of sophisticated peptide-based tools and therapeutics.

Organocatalysis and Asymmetric Synthesis

The use of small organic molecules as catalysts, known as organocatalysis, has become a major area of research in organic synthesis. Proline and its derivatives have played a central role in the development of this field, particularly in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule.

L-proline is a highly effective catalyst for a variety of asymmetric reactions, including the aldol (B89426) addition, Mannich reaction, and Michael addition. It is often referred to as the "simplest enzyme" due to its ability to catalyze these reactions with high enantioselectivity. The catalytic activity of proline is attributed to its ability to form a nucleophilic enamine intermediate with a carbonyl compound, which then reacts with an electrophile. The chiral environment provided by the proline catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.

A wide range of proline derivatives have been synthesized and studied in an effort to improve upon the catalytic activity and selectivity of the parent molecule. These derivatives often feature modifications to the pyrrolidine ring or the carboxylic acid and amine groups. For example, the introduction of bulky groups or electron-withdrawing or -donating substituents can influence the steric and electronic properties of the catalyst, leading to enhanced performance in specific reactions.

While there is extensive literature on various proline derivatives in asymmetric catalysis, the specific application of (4S)-4-Mercapto-L-proline chloride as a direct organocatalyst in reactions such as aldol additions is not widely reported. The presence of the thiol group could potentially influence the catalytic cycle, either by participating in the reaction mechanism or by altering the solubility and stability of the catalyst. Further research would be needed to fully explore the potential of this compound in this context.

A significant area of development in organocatalysis is the immobilization of catalysts onto solid supports to create heterogeneous catalytic systems. Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, which simplifies product purification and allows for the recycling and reuse of the catalyst. This is particularly important for industrial applications where cost-effectiveness and sustainability are key considerations.

L-proline and its derivatives have been successfully immobilized on a variety of solid supports, including silica, polymers, and magnetic nanoparticles. These heterogeneous proline-based catalysts have been shown to be effective in a range of asymmetric reactions, often with comparable or even enhanced activity and selectivity compared to the homogeneous catalysts.

The development of heterogeneous catalysts from this compound could be a promising area of investigation. The thiol group provides a convenient anchor point for covalent attachment to a solid support. This could lead to the creation of novel recyclable catalysts for asymmetric synthesis. However, a detailed survey of the current scientific literature does not show extensive reports on the development and application of such heterogeneous systems based specifically on this compound.

Design of Biologically Active Scaffolds (Focus on Structure and Mechanism)

The incorporation of substituted prolines like (4S)-4-Mercapto-L-proline is a key strategy for creating novel, biologically active scaffolds. The inherent rigidity of the proline ring restricts the conformational flexibility of a peptide chain, and the addition of a substituent at the 4-position further refines its structural properties. sigmaaldrich.commdpi.com

A prominent application of mercaptoproline is in the creation of "stapled peptides." These are peptides conformationally locked into a specific structure, often an α-helix or β-sheet, by a chemical brace. nih.govnih.gov While many studies have utilized the trans isomer, (2S,4R)-4-mercaptoproline, the principles underscore the utility of the thiol group as a reactive handle for creating these constrained structures. cam.ac.uk Such scaffolds are designed to be more resistant to degradation by proteases and can exhibit improved cell permeability, making them promising starting points for developing inhibitors of challenging targets like protein-protein interactions (PPIs). nih.govnih.gov The ability to introduce defined structural kinks or turns using mercaproline derivatives allows for the creation of unique peptide shapes that can overlay with motifs at protein-protein interfaces.

Structure-Activity Relationship (SAR) Studies of (4S)-4-Mercapto-L-proline-Containing Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. The stereochemistry and substitution of the proline ring are paramount in these investigations. The introduction of (4S)-4-Mercapto-L-proline or its derivatives into a molecule provides a specific three-dimensional orientation that can be systematically modified to probe interactions with a biological target. researchgate.net

A compelling example of SAR is found in the development of inhibitors for leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4. nih.govmdpi.com In a study of N-mercaptoacyl-L-proline derivatives, researchers found that the addition of a large substituent to the proline ring was critical for potency. nih.gov Crucially, the stereochemistry of this substitution was paramount. Derivatives featuring a large substituent attached via a thioether linkage at the C4 position with an (S)-configuration—consistent with the (4S)-mercaptoproline scaffold—yielded highly potent LTA4 hydrolase inhibitors. nih.gov

For instance, analogs with 4-isopropylbenzylthio, 4-tert-butylbenzylthio, or 4-cyclohexylbenzylthio groups at the (4S) position demonstrated IC₅₀ values in the low nanomolar range (31-52 nM), representing a dramatic improvement over the parent N-mercaptoacyl-L-proline structure and orders of magnitude more potent than the ACE inhibitor captopril, which was used as a reference. nih.gov This highlights that the (4S) stereochemistry orients the bulky substituent in a manner that is highly favorable for binding within the active site of the enzyme.

| Compound | Substituent at (4S)-position | LTA4 Hydrolase Inhibition (IC₅₀, nM) |

|---|---|---|

| Captopril | - | 630,000 |

| (4S)-4-(4-isopropylbenzylthio)-L-proline derivative | 4-isopropylbenzylthio | 52 |

| (4S)-4-(4-tert-butylbenzylthio)-L-proline derivative | 4-tert-butylbenzylthio | 31 |

| (4S)-4-(4-cyclohexylbenzylthio)-L-proline derivative | 4-cyclohexylbenzylthio | 34 |

Table 1: Structure-Activity Relationship (SAR) data for N-mercaptoacylproline derivatives as LTA4 hydrolase inhibitors, highlighting the impact of substituents at the (4S)-position. Data sourced from Enomoto et al., 2008. nih.gov

Rational Design of Ligands for Protein and Receptor Interactions

Rational drug design leverages the structural understanding of a biological target to create ligands that bind with high affinity and specificity. nih.goveasychair.orgresearchgate.net The defined conformational preferences of (4S)-4-Mercapto-L-proline make it an excellent component for this approach. By controlling the peptide backbone, it enables the precise positioning of key pharmacophoric elements to interact with binding pockets on proteins or receptors. researchgate.net

The design of inhibitors for protein-protein interactions (PPIs) is a major area where this strategy is applied. nih.govmdpi.com PPIs often involve large, flat interfaces that are difficult to target with traditional small molecules. mdpi.com Peptide-based molecules, particularly those with constrained geometries like stapled peptides, can more effectively mimic the secondary structures (e.g., α-helices) that mediate these interactions. nih.govunimi.it The incorporation of (4S)-4-Mercapto-L-proline provides a reactive handle (the thiol group) that can be used to cyclize or "staple" the peptide, locking it into a bioactive conformation. nih.gov This pre-organization reduces the entropic penalty of binding and can lead to significantly enhanced affinity and biological activity.

Furthermore, studies with other proline analogs, such as fluoroprolines, have demonstrated how stereospecific substitution at the C4 position can be used to fine-tune the cis/trans isomerism of the preceding peptide bond. mdpi.com The (4S) substitution tends to promote a cis conformation. nih.govmdpi.com This level of control is invaluable for designing ligands that must adopt a very specific shape to fit into a receptor's binding site, as the cis and trans conformers present dramatically different three-dimensional structures.

Investigating Enzyme Inhibition Mechanisms of Mercapto-Proline Derivatives

Derivatives of mercaptoproline have proven to be effective inhibitors of several classes of enzymes, particularly metalloenzymes. mdpi.com The thiol group is an excellent zinc-binding group, a feature exploited in many enzyme inhibitors. The proline scaffold serves to position the thiol group optimally within the enzyme's active site to coordinate with the catalytic metal ion, while other substituents can be modified to achieve specificity and additional binding interactions. nih.govnih.gov

The aforementioned inhibition of LTA4 hydrolase serves as a prime example. nih.gov LTA4 hydrolase is a zinc metalloenzyme. mdpi.comuniprot.org The inhibitory mechanism of the N-mercaptoacyl-(4S)-4-thio-substituted-proline derivatives involves the N-acyl thiol group chelating the active site zinc ion, effectively blocking the enzyme's catalytic activity. The SAR data clearly show that the bulky thioether substituent at the 4S-position provides crucial additional interactions with a hydrophobic pocket in the enzyme, leading to a significant increase in inhibitory potency. nih.gov This demonstrates a dual mechanism of action: zinc chelation by the mercaptoacyl group and hydrophobic interactions driven by the C4-substituent, which is precisely oriented by the (4S)-proline scaffold.

Similar principles apply to the inhibition of other metalloenzymes like angiotensin-converting enzyme (ACE). nih.gov Captopril, one of the first rationally designed ACE inhibitors, is itself a mercaptoacyl-proline derivative. Subsequent research on N-(mercaptoacyl)-4-substituted-(S)-prolines revealed that modifications at the C4-position could modulate potency, further establishing the proline ring as a versatile scaffold for positioning functional groups within an enzyme's active site. nih.gov The ability of the d-proline (B559540) chemotype (which can share conformational similarities with certain L-proline derivatives) to fit into the catalytic clefts of metalloenzymes further supports the idea that the proline ring is an effective scaffold for orienting zinc-binding groups like thiols. mdpi.com

Advanced Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, electronic properties, and reactivity of molecules such as (4S)-4-Mercapto-L-proline. While specific DFT studies on the chloride salt are not extensively documented in publicly available literature, the principles can be applied to understand its fundamental characteristics.

DFT calculations can determine various electronic properties and reactivity descriptors. For proline analogs, DFT has been employed to model turn structures in peptides, providing insights into their conformational energetics. nih.gov For instance, DFT calculations on model peptide segments have shown that the stereochemistry at the 4-position of the proline ring significantly influences the stability of different turn types. nih.gov

Key electronic properties and reactivity descriptors that can be calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is vital for understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular bonding and stabilization interactions, such as hyperconjugation. For 4-substituted prolines, hyperconjugative interactions are key to understanding the observed conformational preferences. researchgate.net

Computational investigations into the native chemical ligation (NCL) reactions involving mercaptoproline have indicated that the transition states for S→N acyl transfer are relatively low in energy, suggesting that factors other than ring strain are responsible for the slow reaction rates observed under certain conditions. chemrxiv.org

Table 1: Key DFT-Calculable Parameters and Their Significance

| Parameter | Significance |

| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity; a larger gap implies higher stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution; higher hardness indicates lower reactivity. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular modeling and molecular dynamics (MD) simulations are essential for exploring the conformational landscape of flexible molecules like (4S)-4-Mercapto-L-proline and for studying their interactions with biological targets.

Conformational Analysis:

The pyrrolidine (B122466) ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-exo and Cγ-endo. The substituent at the C4 position significantly influences this equilibrium. nih.govnih.gov MD simulations, often complemented by experimental data from NMR spectroscopy, can elucidate the preferred pucker and the dynamics of interconversion. biorxiv.org For 4-substituted prolines, the introduction of a substituent can modulate the cis/trans isomerization of the preceding peptide bond, a critical factor in protein folding and function. nih.govnih.gov

Ligand-Target Interactions:

Molecular modeling, particularly molecular docking and MD simulations, is crucial for predicting and analyzing how a ligand like a (4S)-4-Mercapto-L-proline-containing peptide might bind to a protein target. These techniques can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex.

A notable application of (2S,4S)-4-mercaptoproline is in the creation of "stapled" peptides, where the mercapto group is used to form a covalent linkage with another residue in the peptide, constraining it to a specific conformation (e.g., helical). nih.govnih.gov This pre-organization can enhance binding affinity to a target protein. In one study, a peptide-foldamer hybrid containing (2S,4S)-4-mercaptoproline was designed to inhibit the hDM2-p53 protein-protein interaction. nih.govnih.gov X-ray crystallography of the complex revealed the precise binding mode and validated the design strategy, showing the mercaptoproline derivative to be instrumental in achieving high-affinity binding. nih.govnih.gov

Computational molecular modeling of various proline derivatives has been used to design potential inhibitors for enzymes like angiotensin-converting enzyme (ACE). oarjst.com These studies involve designing ligands, docking them to the enzyme's active site, and evaluating their binding affinity.

Table 2: Computational Techniques for Conformational and Interaction Analysis

| Technique | Application | Insights Gained |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of the molecule and its complexes in a simulated environment (e.g., water). | Conformational preferences (ring pucker, cis/trans isomerism), flexibility, and stability of ligand-target interactions over time. |

| Molecular Docking | Predicting the preferred orientation of a ligand when bound to a receptor. | Binding mode, key interacting residues, and a score to estimate binding affinity. |

| Free Energy Calculations | Quantifying the binding affinity of a ligand to a target. | More accurate prediction of binding strength compared to docking scores. |

| X-ray Crystallography (Experimental) | Determining the three-dimensional structure of molecules and their complexes at atomic resolution. | Provides a static snapshot of the bound conformation, validating computational models. nih.gov |

Prediction of Stereoelectronic and Steric Effects on Molecular Conformation

The conformation of the proline ring is governed by a delicate balance of stereoelectronic and steric effects, which are significantly influenced by the nature and stereochemistry of substituents.

Stereoelectronic Effects:

Stereoelectronic effects arise from the interaction of electron orbitals. In 4-substituted prolines, a key stereoelectronic interaction is the gauche effect. When an electronegative substituent is present at the C4 position, there is a preference for a gauche relationship between the substituent and the adjacent C-N or C-C bonds of the ring. nih.gov This often leads to the substituent adopting a pseudo-axial orientation, which is sterically disfavored, to maximize stabilizing hyperconjugative interactions (e.g., σ → σ* transitions). nih.gov

For (4S)-substituted prolines with an electron-withdrawing group, this effect promotes a Cγ-endo ring pucker. nih.gov This endo pucker, in turn, influences the main chain torsion angles (φ, ψ) and increases the propensity for a cis amide bond to form with the preceding amino acid residue. nih.govnih.govnih.gov The strength of this stereoelectronic effect is proportional to the electron-withdrawing ability of the substituent.

Steric Effects:

Steric effects relate to the spatial arrangement of atoms and the repulsion between them (van der Waals repulsion). Generally, bulky substituents on the proline ring will prefer a pseudo-equatorial position to minimize steric clashes. nih.gov

In the case of (4S)-4-Mercapto-L-proline, the sulfur atom is less electronegative than oxygen or fluorine but is bulkier. Therefore, the conformational preference will be a result of the interplay between the stereoelectronic pull towards a pseudo-axial position (favoring the endo pucker) and the steric push towards a pseudo-equatorial position (favoring the exo pucker). Computational analyses have shown that for non-electron-withdrawing or sterically demanding substituents at the 4S position, a Cγ-exo ring pucker is favored.

The balance between these effects is subtle and determines the predominant conformation of the molecule, which has significant implications for its biological activity and its utility in peptide and protein design. nih.govnih.gov

Table 3: Influence of Substituents on Proline Ring Pucker

| Substituent at C4 Position | Stereochemistry | Dominant Effect | Preferred Ring Pucker |

| Electron-withdrawing (e.g., -F, -OH) | 4R | Stereoelectronic | Cγ-exo |

| Electron-withdrawing (e.g., -F, -OH) | 4S | Stereoelectronic | Cγ-endo nih.gov |

| Bulky/Non-electron-withdrawing (e.g., -CH3) | 4R | Steric | Cγ-endo |

| Bulky/Non-electron-withdrawing (e.g., -CH3, -SH) | 4S | Steric | Cγ-exo |

Future Research Directions

Elucidation of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The broader application of (4S)-4-Mercapto-L-proline and its derivatives is currently hampered by challenges in their synthesis, which can involve complex routes, low yields, and the high cost of chiral starting materials. Future research must prioritize the development of more efficient, stereoselective, and sustainable synthetic methodologies.

However, the need for greener and more scalable processes is evident. Research should focus on:

Catalytic Routes: Developing catalytic methods that minimize the use of stoichiometric reagents and reduce waste.

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from reactants into the final product.

Renewable Feedstocks: Investigating the potential for synthesizing the proline scaffold from renewable bio-based resources.

A promising avenue is the refinement of methods starting from L-hydroxyproline, which avoids the use of expensive protected mercaptoproline precursors and allows for greater control over stereochemistry.

Table 1: Comparison of Selected Synthetic Steps for Mercaptoproline Derivatives

| Starting Material | Key Transformation | Reagents | Reported Yield | Reference |

| cis-3-hydroxyprolinol derivative | Mitsunobu reaction with thiolacetic acid | Thiolacetic acid, DEAD, PPh₃ | 77% (for this step) | nih.gov |

| N-terminal Boc-4R-hydroxyproline (on solid phase) | Sₙ2 reaction | Potassium thioacetate (B1230152) | Not specified | organic-chemistry.org |

Expansion of Catalytic Applications to New Asymmetric Transformations

L-proline and its derivatives have emerged as powerful organocatalysts, facilitating a wide range of asymmetric reactions, including Aldol (B89426) condensations, Mannich reactions, and Michael additions. researchgate.netnih.govresearchgate.net The catalytic activity stems from proline's secondary amine, which can form nucleophilic enamines or electrophilic iminium ions with carbonyl compounds. nih.govmdpi.com

The unique structure of (4S)-4-Mercapto-L-proline suggests it could function as a novel bifunctional or synergistic catalyst. The thiol group could act as a hydrogen bond donor, a soft nucleophile, or a ligand for soft metals, working in concert with the secondary amine. Future research should explore its catalytic potential in new asymmetric transformations that are currently challenging for existing organocatalysts.

Potential areas of investigation include:

Tandem Reactions: Designing new tandem or cascade reactions where the thiol and amine functionalities catalyze sequential steps.

Metal-Ligand Catalysis: Using mercaptoproline as a chiral ligand for transition metals in reactions like Ullmann-type couplings or allylic alkylations. organic-chemistry.org

Novel Bond Formations: Exploring its efficacy in catalyzing the formation of C-S, C-N, or C-P bonds with high enantioselectivity.

The development of catalysts based on mercaptoproline could expand the toolkit of synthetic chemists, enabling the efficient and stereoselective synthesis of complex molecules. researchgate.net

Table 2: Established Asymmetric Reactions Catalyzed by Proline and Its Derivatives

| Reaction Type | Role of Proline Catalyst | Typical Substrates |

| Aldol Condensation | Enamine formation with a ketone donor | Ketones, Aldehydes |

| Mannich Reaction | Iminium ion formation with an aldehyde | Aldehydes, Imines, Ketones |

| Michael Addition | Enamine formation with a donor | Ketones, α,β-Unsaturated Aldehydes |

| α-Amination | Enamine formation with a ketone | Ketones, Azodicarboxylates |

Deeper Understanding of Conformational Determinants for Rational Drug Design and Chemical Probe Development

The three-dimensional structure of proline is a critical determinant of peptide and protein architecture. Proline's conformation is defined by two key features: the cis/trans isomerization of the peptide bond and the puckering of the five-membered pyrrolidine (B122466) ring (Cγ-endo or Cγ-exo). Substituents on the proline ring can strongly influence these conformational preferences.

Studies have shown that the stereochemistry at the C4 position is particularly influential. For example, the crystal structure of an acetylated (4S)-aminoproline derivative revealed a C(4)-endo ring pucker. nih.gov This conformation is significant because it pre-organizes the peptide backbone into a shape conducive to forming β-turns, which are crucial recognition elements in many biological processes.

A deeper understanding of how the mercapto group in (4S)-4-Mercapto-L-proline influences ring pucker and amide bond isomerization is essential for its use in rational drug design. This knowledge will allow for the design of peptidomimetics with precisely controlled conformations to enhance binding affinity, selectivity, and stability. Furthermore, this conformational control is vital for developing chemical probes to study protein-protein interactions or enzyme mechanisms. nih.govnih.gov

Future research should employ a combination of:

High-Resolution Spectroscopy (NMR): To determine conformational preferences in solution.

X-ray Crystallography: To obtain precise solid-state structural data. nih.govnih.gov

Computational Modeling: To simulate and predict conformational landscapes. nih.gov

Table 3: Influence of C4-Substituent on Proline Ring Pucker

| Proline Derivative | Dominant Ring Pucker | Associated Secondary Structure | Reference |

| (4S)-Aminoproline derivative | C(4)-endo | β-turn | nih.gov |

| (4R)-Hydroxyproline | C(4)-exo | Polyproline II helix | |

| (4S)-Fluoroproline | C(4)-endo | β-turn |

Exploration of Mercapto-Proline Derivatives in Emerging Bioorthogonal Chemistries

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biological processes. nih.goveurjchem.com These reactions provide powerful tools for labeling biomolecules, tracking cellular processes, and developing targeted therapeutics. nih.govresearchgate.net

The thiol group of (4S)-4-Mercapto-L-proline is an excellent functional handle for a variety of bioorthogonal transformations. While its use in Native Chemical Ligation (NCL) to synthesize proteins is established, its full potential in other bioorthogonal schemes remains largely unexplored.

Future research should focus on integrating mercaptoproline derivatives into a broader range of bioorthogonal strategies:

Thiol-Ene/Thiol-Yne Reactions: Utilizing the light- or radical-initiated addition of the thiol to alkenes or alkynes for rapid and specific labeling.

Thiol-Halide Substitution: Using the thiol as a nucleophile to react with specific electrophilic tags.

Cleavable Linkers: Designing linkers for drug delivery systems where the thiol is part of a trigger that releases a payload in response to a specific biological stimulus.

Fluorogenic Probes: Developing probes where the reaction of the thiol group leads to a "turn-on" fluorescence signal, enabling real-time imaging of biological events.

By expanding the bioorthogonal toolkit for mercaptoproline, researchers can create more sophisticated probes and therapeutic agents for a wide array of applications in chemical biology and medicine. eurjchem.comresearchgate.net

Table 4: Potential Bioorthogonal Applications of Mercapto-Proline Derivatives

| Bioorthogonal Reaction | Reactive Partners | Potential Application | Reference |

| Native Chemical Ligation | N-terminal Cys/Mcp, C-terminal Thioester | Protein synthesis, Peptide cyclization | nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Alkyne | Live-cell imaging, Drug targeting | eurjchem.comresearchgate.net |

| Tetrazine Ligation | Tetrazine, Strained Alkene/Alkyne | Fast labeling, In vivo imaging | eurjchem.comresearchgate.net |

| Thiol-Ene Reaction | Thiol, Alkene | Material functionalization, Protein labeling |

Q & A

Q. Table 1: Impact of Reaction Conditions on Yield

| Parameter | Condition Tested | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Acetonitrile vs. DCM | 78 vs. 52 | 98 vs. 85 |

| Temperature | 0°C vs. Room Temp | 82 vs. 65 | 97 vs. 90 |

| Catalyst | TFA (1 equiv) vs. None | 75 vs. 40 | 96 vs. 82 |

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm stereochemistry (e.g., S-configuration at C4) and absence of diastereomers. For example, the mercapto proton resonates at δ 1.8–2.2 ppm in DO .

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., oxidized disulfide byproducts). Use a mobile phase with 0.1% formic acid to enhance ionization .

- Elemental Analysis : Confirms empirical formula (CHClNOS) with <0.3% deviation from theoretical values .

- Chiral Chromatography : Validates enantiomeric excess (>99%) using a chiral column (e.g., Chiralpak IA) .

Advanced: How can researchers resolve contradictions in stability data of this compound under varying pH conditions?

Methodological Answer:

Contradictions may arise from degradation pathways influenced by pH:

- Experimental Replication : Repeat stability studies (e.g., 1–14 pH range, 25–40°C) with triplicate samples to assess reproducibility .

- Degradation Product Analysis : Use LC-MS/MS to identify byproducts (e.g., disulfide dimers at pH > 10 or thioether adducts at pH < 4) .

- Statistical Analysis : Apply ANOVA to compare degradation rates across pH levels, ensuring p < 0.05 significance .

- Mechanistic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions (e.g., 40°C/75% RH) .

Q. Table 2: Stability Profile at pH 7.4 (Phosphate Buffer)

| Temperature (°C) | % Degradation (7 Days) | Major Byproduct |

|---|---|---|

| 25 | 2.1 ± 0.3 | None detected |

| 40 | 12.5 ± 1.2 | Disulfide dimer |

Advanced: What computational approaches are used to predict the reactivity of this compound in enzyme inhibition studies?

Methodological Answer:

- Molecular Docking : Simulate binding to target enzymes (e.g., prolyl hydroxylases) using AutoDock Vina. The mercapto group’s nucleophilicity may form covalent bonds with catalytic residues .

- MD Simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) and hydration effects .

- QSAR Modeling : Correlate substituent effects (e.g., steric bulk at C4) with IC values using partial least squares regression .

- Validation : Cross-check predictions with enzymatic assays (e.g., fluorescence-based inhibition assays) .

Basic: What are the critical parameters to control during the storage of this compound to prevent degradation?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal/photo-oxidation .

- Moisture : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the chloride moiety .

- Oxygen Exclusion : Purge vials with nitrogen or argon to inhibit disulfide formation .

- Stability Monitoring : Conduct quarterly HPLC analyses to verify purity retention (>95%) .

Advanced: How to design a study investigating the role of the mercapto group in this compound’s bioactivity?

Methodological Answer:

- Comparative Analogs : Synthesize and test analogs (e.g., 4-hydroxyproline or 4-methylproline derivatives) in bioassays .

- Functional Assays : Measure IC against target enzymes (e.g., collagen prolyl hydroxylase) using fluorescence polarization .

- Thiol-Reactivity Probes : Use Ellman’s reagent (DTNB) to quantify free thiol availability pre/post incubation with enzymes .

- Mutagenesis Studies : Engineer enzyme variants (e.g., Cys→Ala mutants) to identify covalent interaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.